molecular formula C15H12O4 B2672460 (Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one CAS No. 620546-93-2

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2672460
CAS RN: 620546-93-2
M. Wt: 256.257
InChI Key: MGJSRZYQQFAAAR-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-methoxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, also known as MMF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MMF is a member of the benzofuran family and is characterized by its unique chemical structure. In

Scientific Research Applications

Synthesis and Medical Imaging

One notable application of a similar compound, "(Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one," is in the synthesis of PET (Positron Emission Tomography) probes for imaging of the enzyme PIM1. This compound was synthesized with a specific activity suggesting its potential use in medical imaging for diagnosing diseases related to the enzyme PIM1 (Gao et al., 2013).

Renewable PET and Aromatic Production

Research into the application of biomass-derived furans for the production of biobased terephthalic acid precursors highlights the significance of furan derivatives in creating renewable resources for the plastic industry. A study elucidated the reaction pathways and energetics of reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves, emphasizing the role of such compounds in the sustainable production of materials (Pacheco et al., 2015).

Aromatization and Methylation Reactions

Further research into the aromatization of methanol and methylation of benzene over specific catalysts has demonstrated the utility of furan and benzofuran derivatives in facilitating chemical transformations. These studies offer insights into reaction mechanisms and potential applications in chemical synthesis and industrial processes (Barthos et al., 2007).

properties

IUPAC Name

(2Z)-6-methoxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-3-4-11(18-9)8-14-15(16)12-6-5-10(17-2)7-13(12)19-14/h3-8H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJSRZYQQFAAAR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.